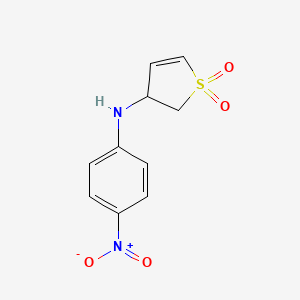
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of nitroaniline derivatives. This compound is characterized by the presence of a nitro group (—NO2) attached to an aniline moiety, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of 4-nitroaniline with a thiophene derivative under specific conditions. One common method involves the use of 4-nitrochlorobenzene and ammonia to produce 4-nitroaniline, which is then reacted with a thiophene derivative . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.
Major Products Formed
Reduction: The major product formed is 4-aminoaniline.
Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure with the nitro group at the para position.
Uniqueness
3-(4-Nitroanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Eigenschaften
CAS-Nummer |
56799-41-8 |
|---|---|
Molekularformel |
C10H10N2O4S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C10H10N2O4S/c13-12(14)10-3-1-8(2-4-10)11-9-5-6-17(15,16)7-9/h1-6,9,11H,7H2 |
InChI-Schlüssel |
DELOBBHOFGCHPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

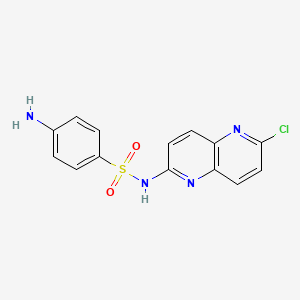

![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)

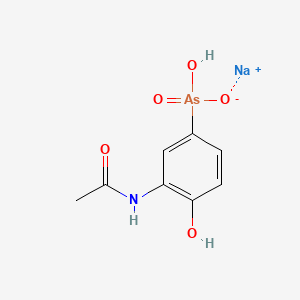
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
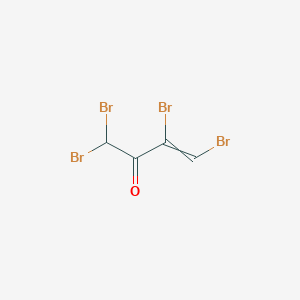
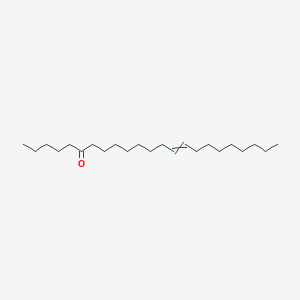
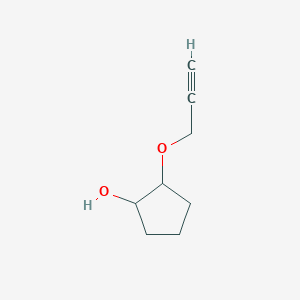
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
